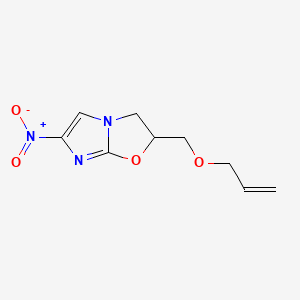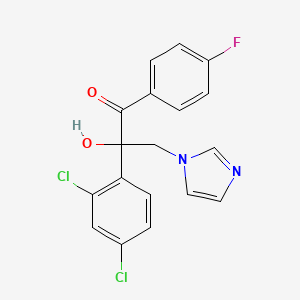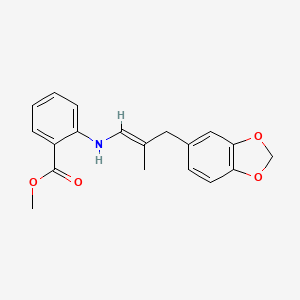
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. The specific synthetic route for this compound would involve the following steps:
Formation of the hydrazide: Reacting an appropriate carboxylic acid with hydrazine to form the hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide under basic conditions to form the oxadiazole ring.
Functionalization: Introducing the 2-chlorophenyl and 3,5-dibromo-2-hydroxyphenyl groups through appropriate substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction conditions but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,3,4-Oxadiazole-2(3H)-thione derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: Potential use as pesticides or herbicides.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action for 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological targets. Generally, these compounds might interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.
Thiadiazole derivatives: Compounds with sulfur instead of oxygen in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((2-chlorophenyl)amino)methyl)-5-(3,5-dibromo-2-hydroxyphenyl)- lies in its specific substituents, which can impart unique biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases would be necessary
特性
CAS番号 |
81963-78-2 |
|---|---|
分子式 |
C15H10Br2ClN3O2S |
分子量 |
491.6 g/mol |
IUPAC名 |
3-[(2-chloroanilino)methyl]-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H10Br2ClN3O2S/c16-8-5-9(13(22)10(17)6-8)14-20-21(15(24)23-14)7-19-12-4-2-1-3-11(12)18/h1-6,19,22H,7H2 |
InChIキー |
GZXZMKMJCKCDFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















